molecular formula C19H20O3 B1325098 4-tert-Butyl-3',4'-(ethylenedioxy)benzophenone CAS No. 951885-26-0

4-tert-Butyl-3',4'-(ethylenedioxy)benzophenone

Cat. No. B1325098
CAS RN: 951885-26-0
M. Wt: 296.4 g/mol
InChI Key: LNGJBKJIVNQKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone is a chemical compound that has gained widespread attention in the scientific community. It contains a total of 42 atoms, including 20 Hydrogen atoms, 19 Carbon atoms, and 3 Oxygen atoms .


Molecular Structure Analysis

The molecule contains a total of 44 bonds. There are 24 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 2 ethers (aromatic) . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created .

Scientific Research Applications

  • Electrochemical and Optical Properties in Polymers : Ozelcaglayan et al. (2012) studied a benzimidazole unit similar to 4-tert-Butyl-3',4'-(ethylenedioxy)benzophenone and found its applications in the synthesis of donor–acceptor–donor type polymers. These polymers exhibited interesting electrochemical and optical properties, which were analyzed through cyclic voltammetry and UV–vis-NIR spectroscopy techniques (Ozelcaglayan et al., 2012).

  • Hydrogen Bonding Studies : Lomas (2001) investigated the effects of solvent-driven rotamerization in 3,4-(ethylenedioxy)-2-thienyldi(tert-alkyl)methanols. This research highlights the importance of intermolecular and intramolecular hydrogen bonding in substances related to this compound, providing insights into chemical behavior under different solvent conditions (Lomas, 2001).

  • Coordination Chemistry Applications : Fujita et al. (2004) conducted stereoselective syntheses of derivatives of benzophenones, including those with tert-butyl groups. These derivatives have potential applications in coordination chemistry, similar to calix[4]arene systems (Fujita et al., 2004).

  • Photophysical and Photochemical Properties in Photoinitiators : Balta et al. (2015) explored the use of benzophenone-containing photoinitiators, including those with tert-butyl groups, in polymerization processes. These studies provide valuable information on the photophysical and photochemical properties of benzophenone-based photoinitiators, which are crucial for developing efficient photopolymerization systems (Balta et al., 2015).

  • Asymmetric Alkylation in Organic Synthesis : Okino and Takemoto (2001) reported the asymmetric alkylation of tert-butyl glycinate-benzophenone Schiff base with arylmethyl bromides. This research is significant for organic synthesis, particularly in the development of chiral compounds (Okino & Takemoto, 2001).

  • Luminescence in Benzophenone/Calixarene Complexes : Vieira Ferreira et al. (2003) investigated the luminescence of benzophenone/tert-butylcalixarene complexes. The study provided insights into the photophysics of these complexes, revealing novel emissions and potential applications in materials science (Vieira Ferreira et al., 2003).

Mechanism of Action

The mechanism of action for 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone is not specified in the search results. The mechanism of action would depend on the specific context in which the compound is used.

Safety and Hazards

While specific safety and hazard information for 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and the production of reactive oxygen species .

Cellular Effects

The effects of 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. Additionally, it can affect gene expression by modulating transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These changes can lead to alterations in cellular metabolism, including shifts in glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. This compound is also known to inhibit certain enzymes, such as acetylcholinesterase, which can result in the accumulation of neurotransmitters and subsequent changes in neuronal signaling. Additionally, 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone can influence gene expression by interacting with transcription factors and epigenetic modifiers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH levels. Long-term studies have shown that prolonged exposure to 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone can lead to cumulative effects on cellular function, including increased oxidative stress and mitochondrial dysfunction .

Dosage Effects in Animal Models

The effects of 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects .

Metabolic Pathways

4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NADH) .

Transport and Distribution

Within cells and tissues, 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone is transported and distributed through interactions with specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. The localization and accumulation of 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone can influence its activity and the extent of its effects .

Subcellular Localization

The subcellular localization of 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect mitochondrial function and energy production .

properties

IUPAC Name

(4-tert-butylphenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-19(2,3)15-7-4-13(5-8-15)18(20)14-6-9-16-17(12-14)22-11-10-21-16/h4-9,12H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGJBKJIVNQKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148788
Record name (2,3-Dihydro-1,4-benzodioxin-6-yl)[4-(1,1-dimethylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951885-26-0
Record name (2,3-Dihydro-1,4-benzodioxin-6-yl)[4-(1,1-dimethylethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dihydro-1,4-benzodioxin-6-yl)[4-(1,1-dimethylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.